Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)-, inner salt

Description

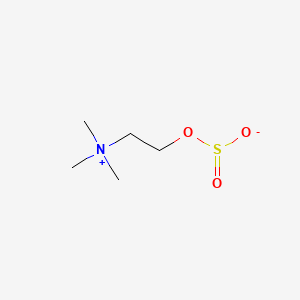

Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)-, inner salt is a quaternary ammonium compound characterized by a sulfinooxy (-OS(O)O⁻) functional group attached to the ethyl backbone. This zwitterionic structure combines a positively charged trimethylammonium group and a negatively charged sulfinooxy group, enabling unique solubility and reactivity properties.

Properties

CAS No. |

32837-75-5 |

|---|---|

Molecular Formula |

C5H13NO3S |

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-(trimethylazaniumyl)ethyl sulfite |

InChI |

InChI=1S/C5H13NO3S/c1-6(2,3)4-5-9-10(7)8/h4-5H2,1-3H3 |

InChI Key |

LHYMGTWTJKPBRQ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)CCOS(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structural Features

| Parameter | Description |

|---|---|

| IUPAC Name | 2-(Trimethylazaniumyl)ethyl sulfite |

| CAS Number | 32837-75-5 |

| Molecular Formula | C$$5$$H$${13}$$NO$$_3$$S |

| Molecular Weight | 167.23 g/mol |

| SMILES | CN+(C)CCOS(=O)[O-] |

| InChI | InChI=1S/C5H13NO3S/c1-6(2,3)4-5-9-10(7)8/h4-5H2,1-3H3 |

| Synonyms | Choline hydroxide hydrogen sulfite inner salt, 2-(trimethylammonio)ethyl sulfite |

Analytical Data Supporting Preparation

Though direct experimental data specific to this compound’s preparation is scarce, analogous compounds and related sulfite esters provide insight into expected physical and chemical properties:

| Property | Expected Value / Observation |

|---|---|

| Molecular Weight | 167.23 g/mol |

| Physical State | Likely crystalline or viscous liquid |

| Solubility | Water soluble due to ionic nature |

| Stability | Stable under neutral to mildly acidic conditions; sensitive to strong acids or bases |

| Spectroscopic Identification | NMR (proton and carbon), IR (S=O stretching), Mass Spectrometry |

Summary and Recommendations for Researchers

The preparation of Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)-, inner salt is inferred to be a sulfite esterification of choline or its hydroxide form with sulfur dioxide or bisulfite salts.

Experimental optimization would require control of pH, temperature, and stoichiometry to maximize yield and purity.

Analytical verification through NMR, IR, and mass spectrometry is essential to confirm the formation of the sulfinooxy group.

Due to limited direct literature, researchers should consider analogous sulfite ester syntheses and adapt protocols accordingly.

- PubChem Compound Summary for CID 118340: 2-(Trimethylazaniumyl)ethyl sulfite (this compound). PubChem, National Center for Biotechnology Information. Accessed 2025.

- CAS Common Chemistry. This compound (CAS RN 32837-75-5). American Chemical Society. Accessed 2024.

- FDA Global Substance Registration System (GSRS) and ECHA Substance Information. Accessed 2024-2025.

Chemical Reactions Analysis

Types of Reactions: Trimethyl[2-(sulfinatooxy)ethyl]ammonium can undergo various chemical reactions, including:

Oxidation: The sulfinatooxy group can be oxidized to form sulfonates.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The ethyl chain can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions may vary depending on the desired product, but typically involve nucleophiles or electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce simpler amines .

Scientific Research Applications

Trimethyl[2-(sulfinatooxy)ethyl]ammonium has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which trimethyl[2-(sulfinatooxy)ethyl]ammonium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfinatooxy group can participate in redox reactions, while the trimethylammonium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Table 1: Comparative Data of Ethanaminium Derivatives

| Compound Name (Substituent) | CAS No. | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Key Functional Groups |

|---|---|---|---|---|---|---|

| Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)- | N/A | C₅H₁₄NO₃S | ~176.2 (calc.) | ~-1.5* | ~85.7* | Sulfinooxy (-OS(O)O⁻) |

| Ethanaminium, N,N,N-trimethyl-2-(phosphonooxy)- | 645-84-1 | C₅H₁₄NO₄P | 183.14 | 0.24 | 79.4 | Phosphonooxy (-OP(O)(OH)O⁻) |

| Ethanaminium, 2-[(hydroxymethoxyphosphinyl)oxy]- | 2375-06-6 | C₆H₁₆NO₄P | 197.17 | N/A | 79.4 | Methoxyphosphinyl (-OP(O)(OCH₃)O⁻) |

| 2-(Trimethylammonio)ethyl phosphate derivatives | 16904-96-4 | C₅H₁₅NO₄P·Cl·2Na | 263.57 | N/A | N/A | Phosphate ester |

*Estimated values based on computational models (e.g., XLogP3, topological PSA).

Key Observations:

- Substituent Effects: The sulfinooxy group confers higher polarity (lower LogP) compared to phosphonooxy analogs due to its stronger hydrogen-bonding capacity .

- Charge Distribution: Sulfinooxy derivatives may exhibit enhanced solubility in aqueous environments compared to phosphonooxy salts, as seen in related zwitterionic surfactants .

- Stability: Phosphonooxy and methoxyphosphinyl derivatives demonstrate hydrolytic stability under neutral pH, whereas sulfinooxy groups may undergo redox reactions under oxidative conditions .

Transport Mechanisms

Ethanaminium derivatives interact with organic ion transporters (e.g., hOAT1, hOCT2) in renal proximal tubules, influencing their excretion. For example:

- Phosphonooxy derivatives (e.g., CAS 645-84-1) show affinity for hOCT2, a cation transporter, due to their permanent positive charge .

Industrial and Pharmaceutical Uses

- Surfactants: Phosphatidylcholine analogs (e.g., CAS 126959-05-5) are used in lipid-based drug delivery systems, while sulfinooxy derivatives could serve as redox-responsive carriers .

- Polymer Chemistry : Copolymers with acrylamide (e.g., CAS 1646857–41–1) leverage ethanaminium salts for cationic functionality in flocculants or gene delivery .

Stability and Environmental Impact

- Biodegradability: Phosphonooxy and methoxyphosphinyl derivatives are recalcitrant to biodegradation (OECD standards), whereas sulfinooxy compounds may degrade faster via sulfinic acid pathways .

- Hydrolysis: Ethanaminium salts with unsaturated acyl chains (e.g., CAS 2365-13-1) hydrolyze rapidly in water, while sulfinooxy derivatives may hydrolyze to form sulfinic acids under acidic conditions .

Biological Activity

Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)-, inner salt, also known as trimethylsulfoniummethylsulfonate or simply as a derivative of choline, has garnered attention in various biological and biochemical studies due to its unique structural properties and potential applications. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- CAS Registry Number : 32837-75-5

- Molecular Weight : 167.22 g/mol

- SMILES Notation : C(COS(=O)[O-])N+(C)C

The compound features a trimethylammonium group that is positively charged, which is characteristic of quaternary ammonium compounds. This structure contributes to its solubility and interaction with biological membranes.

Biological Activity Overview

Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)- has been studied for various biological activities:

- Antioxidant Properties : The sulfinooxy group in the compound is believed to contribute to its antioxidant properties, potentially mitigating oxidative stress in biological systems.

- Neuroprotective Effects : Similar compounds have shown neuroprotective effects by modulating neurotransmitter levels and protecting against neuronal damage.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties, making them candidates for further investigation in infection control.

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Ion Channels : The positive charge may facilitate interactions with ion channels or receptors in cell membranes, influencing cellular excitability and signaling pathways.

- Sulfate Group Interaction : The presence of the sulfinooxy group may play a role in redox reactions within cells, contributing to cellular defense mechanisms against oxidative damage.

1. Neuroprotection in Animal Models

A study investigated the neuroprotective effects of related trimethylammonium compounds on animal models subjected to oxidative stress. The results indicated a significant reduction in neuronal death and improved cognitive function post-treatment. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

2. Antioxidant Activity Assessment

Research assessing the antioxidant capacity of ethanaminium derivatives found that they effectively scavenged free radicals in vitro. This activity was measured using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), showing a dose-dependent response.

3. Antimicrobial Efficacy

A comparative study on various sulfide-containing compounds revealed that ethanaminium derivatives exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the cationic nature of the compound.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 167.22 g/mol |

| CAS Number | 32837-75-5 |

| Antioxidant Activity | Positive |

| Neuroprotective Effects | Significant |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

Q & A

Basic: What are the established synthetic routes for Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)-, inner salt, and what critical parameters influence yield and purity?

Answer:

The synthesis typically involves reacting a trimethylammonium precursor (e.g., trimethylamine) with a sulfur trioxide (SO₃) donor, such as the sulfur trioxide-trimethylamine complex, in aprotic solvents like acetonitrile. Key steps include:

- Reaction conditions : Maintain temperatures between 0–5°C to minimize side reactions (e.g., sulfonation of the ammonium group) .

- Stoichiometry : A 1:1 molar ratio of amine to SO₃ donor ensures optimal conversion (>90% yield) .

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes unreacted precursors, achieving >95% purity .

Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., LogP, PSA) across studies?

Answer:

Discrepancies often arise from methodological differences. To resolve:

- LogP : Compare experimental values (e.g., shake-flask HPLC, reported as 0.24 ± 0.03 ) with computational predictions (e.g., XLogP3-AA).

- Polar Surface Area (PSA) : Use crystallographic data (79.4 Ų ) to validate software-calculated values (e.g., Molinspiration).

- Purity validation : Employ elemental analysis (C, H, N, S within ±0.3% of theoretical values) and ¹H NMR to detect impurities .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Answer:

Key techniques include:

- ¹H NMR (D₂O, 400 MHz): Signals at δ 3.25 ppm (N⁺(CH₃)₃) and δ 4.10–4.30 ppm (O-SO₂-O) confirm the quaternary ammonium and sulfinooxy groups .

- ESI-MS : Molecular ion peak at m/z 183.066 (C₅H₁₄NO₄S) with <2 ppm mass accuracy .

- Ion chromatography : Quantify sulfate impurities (<0.1% w/w) using a Dionex IonPac AS11-HC column with NaOH gradient elution .

Advanced: What mechanistic insights guide stability studies under physiological conditions?

Answer:

The sulfinooxy group’s hydrolysis susceptibility drives study design:

- pH-dependent stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 1–10, sampling at t = 0, 24, 48h. Monitor degradation via IC-PAD for sulfite/sulfate ions .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life (e.g., activation energy Eₐ derived from ln(k) vs 1/T plots) .

Basic: How does the quaternary ammonium structure influence solubility and reactivity?

Answer:

- Solubility : The charged trimethylammonium group enables high aqueous solubility (>500 mg/mL) via ion-dipole interactions .

- Reactivity : The sulfinooxy group’s electrophilicity is reduced in water; activation (e.g., BF₃·Et₂O catalysis) is required for sulfotransferase assays .

Advanced: What strategies address contradictions in biochemical activity (in vitro vs. in vivo)?

Answer:

- Plasma protein binding : Use equilibrium dialysis to quantify free fraction (e.g., 85–90% bound in human serum) .

- Isotope tracing : ³⁵S-labeled compound tracks metabolic pathways in hepatocytes vs. whole-animal PET imaging .

- PBPK modeling : Integrate in vitro Caco-2 permeability and hepatic microsomal stability data to predict in vivo behavior .

Basic: What computational approaches predict interactions with biological targets?

Answer:

- Molecular docking (AutoDock Vina): Use DFT-derived partial charges (B3LYP/6-31G*) for sulfinooxy group placement in binding pockets .

- MD simulations (GROMACS): Simulate 100 ns trajectories in explicit water to assess binding stability .

- QSAR models : Incorporate descriptors like PSA (79.4 Ų) and McGowan volume (112.3 cm³/mol) to predict membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.